Ethyl 2-cyano-3-(4-methyl-1,3-thiazol-2-YL)-2-propenoate
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Overview
Description
Ethyl 2-cyano-3-(4-methyl-1,3-thiazol-2-YL)-2-propenoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group, a thiazole ring, and an ester functional group
Preparation Methods
The synthesis of Ethyl 2-cyano-3-(4-methyl-1,3-thiazol-2-YL)-2-propenoate typically involves the reaction of ethyl cyanoacetate with 4-methyl-2-thiazolylamine under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .
Chemical Reactions Analysis
Ethyl 2-cyano-3-(4-methyl-1,3-thiazol-2-YL)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the cyano group to an amine group, using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
Ethyl 2-cyano-3-(4-methyl-1,3-thiazol-2-YL)-2-propenoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and resins, due to its ability to form strong adhesive bonds.
Biological Studies: It is employed in biological research to study enzyme inhibition and protein interactions, given its reactive functional groups.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(4-methyl-1,3-thiazol-2-YL)-2-propenoate involves its interaction with biological macromolecules. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in drug design and biochemical studies .
Comparison with Similar Compounds
Ethyl 2-cyano-3-(4-methyl-1,3-thiazol-2-YL)-2-propenoate can be compared with other cyanoacrylates and thiazole-containing compounds:
Ethyl cyanoacetate: Lacks the thiazole ring, making it less versatile in biological applications.
4-methyl-2-thiazolylamine: Contains the thiazole ring but lacks the cyano and ester groups, limiting its reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.
Properties
CAS No. |
853349-88-9 |
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Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(4-methyl-1,3-thiazol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10N2O2S/c1-3-14-10(13)8(5-11)4-9-12-7(2)6-15-9/h4,6H,3H2,1-2H3/b8-4+ |
InChI Key |
LLPZXVSZXFBMHW-XBXARRHUSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=NC(=CS1)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=NC(=CS1)C)C#N |
Origin of Product |
United States |
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